molecular formula C10H11Cl2N2PS2 B12527160 N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride CAS No. 652152-35-7

N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride

Cat. No.: B12527160
CAS No.: 652152-35-7
M. Wt: 325.2 g/mol
InChI Key: CCJGEZGHMYYSNK-UHFFFAOYSA-N
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Description

N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride is a chemical compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride typically involves the reaction of benzylamine with carbon disulfide and phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Benzylamine reacts with carbon disulfide to form benzyl dithiocarbamate.
  • Benzyl dithiocarbamate is then treated with phosphorus trichloride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The dichloride groups can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiazolidine ring and the phosphoramidothioic group contributes to its unique binding properties and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Benzyl-1,3-thiazolidin-2-ylidene)aniline
  • N-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl-N-phenylacetamide
  • Benzaldehyde (2E)-5-benzyl-4-oxo-3-{[(E)-phenylmethylidene]amino}-1,3-thiazolidin-2-ylidene)hydrazone

Uniqueness

N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride is unique due to the presence of the phosphoramidothioic group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

652152-35-7

Molecular Formula

C10H11Cl2N2PS2

Molecular Weight

325.2 g/mol

IUPAC Name

3-benzyl-N-dichlorophosphinothioyl-1,3-thiazolidin-2-imine

InChI

InChI=1S/C10H11Cl2N2PS2/c11-15(12,16)13-10-14(6-7-17-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

CCJGEZGHMYYSNK-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=NP(=S)(Cl)Cl)N1CC2=CC=CC=C2

Origin of Product

United States

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